2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
CAS No.: 2034616-18-5
Cat. No.: VC4978801
Molecular Formula: C18H25FN2OS
Molecular Weight: 336.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034616-18-5 |
|---|---|
| Molecular Formula | C18H25FN2OS |
| Molecular Weight | 336.47 |
| IUPAC Name | 2-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
| Standard InChI Key | BJORHSKCEYABFB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituents
The compound features a 2-fluorobenzamide group linked via a methylene bridge to a piperidin-4-yl scaffold, which is further substituted at the 1-position with a tetrahydro-2H-thiopyran-4-yl ring. This arrangement introduces stereochemical complexity, as the thiopyran and piperidine rings may adopt multiple conformations . The fluorine atom at the benzamide’s ortho position enhances electronegativity, potentially influencing binding interactions in biological systems .
Molecular Formula and Weight
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Molecular Formula:
-
Molecular Weight: 336.47 g/mol
Structural Analogues and Homologues
Comparisons to homologues such as 2-chloro-4-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034382-79-9) highlight the impact of halogen substitution on physicochemical properties . The replacement of chlorine with fluorine reduces molecular weight by approximately 34.43 g/mol while preserving the thiopyran-piperidine pharmacophore .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of the piperidine and thiopyran rings, followed by amide coupling. A plausible route includes:
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Piperidine-Thiopyran Conjugation: Alkylation or reductive amination to attach tetrahydro-2H-thiopyran-4-yl to piperidine .
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Methylene Bridge Installation: Quaternization of piperidine’s 4-position with a bromomethyl or chloromethyl group, followed by nucleophilic substitution with benzamide .
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Fluorobenzamide Formation: Coupling of 2-fluorobenzoic acid derivatives with the piperidine-methylamine intermediate via carbodiimide-mediated amidation .
Key Synthetic Challenges
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Stereochemical Control: Ensuring regioselectivity during thiopyran-piperidine bonding to avoid diastereomer formation .
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Amide Bond Stability: Mitigating hydrolysis risks under acidic or basic conditions during purification .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low aqueous solubility (logP ≈ 3.2 predicted) | |
| Melting Point | Not reported | - |
| Stability | Stable under inert atmospheres |
The compound’s logP (estimated via fragment-based methods) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies . The thiopyran’s sulfur atom may contribute to metabolic oxidation pathways, necessitating stability studies .
Research Gaps and Future Directions
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Synthetic Optimization: Develop enantioselective routes to isolate therapeutically relevant stereoisomers .
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ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in vitro.
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Target Validation: Screen against kinase panels, GPCRs, and microbial targets to identify lead indications .
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